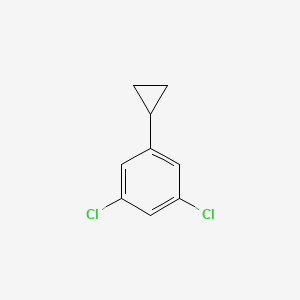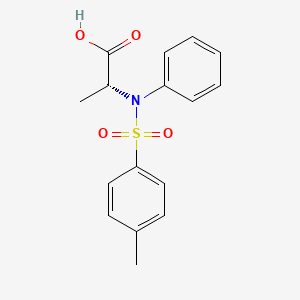![molecular formula C13H17NO4S B13713509 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves several steps, typically starting with the preparation of the core butanoic acid structure, followed by the introduction of the sulfonyl and phenylvinyl groups. Common synthetic routes include:
Step 1: Formation of the butanoic acid backbone through standard organic synthesis techniques.
Step 2: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenylvinyl group may also play a role in binding to specific receptors or other molecular targets, leading to downstream effects .
Comparaison Avec Des Composés Similaires
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid can be compared with other similar compounds, such as:
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid: Similar structure but with a propanoic acid backbone.
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid: Lacks the methyl group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
3-methyl-2-(2-phenylethenylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16) |
Clé InChI |
ZGJMBMFAJNOKNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


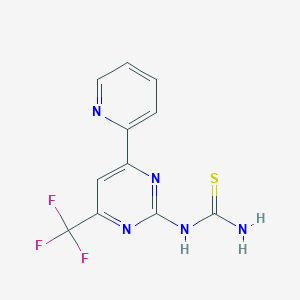
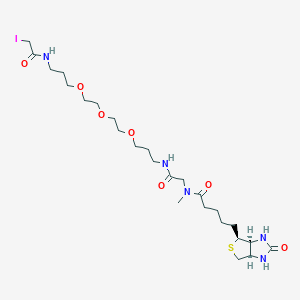
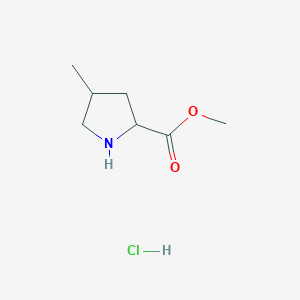


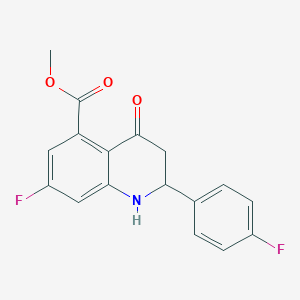
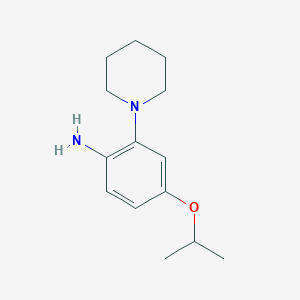
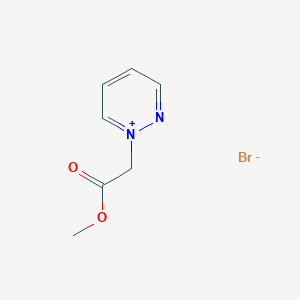
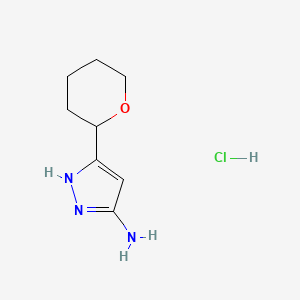
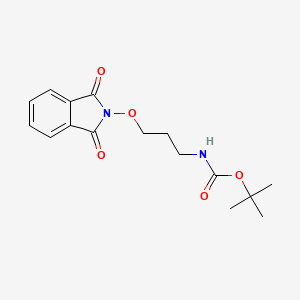
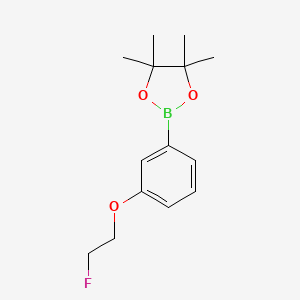
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
